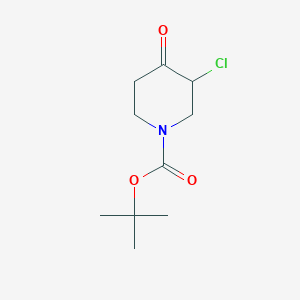
Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H16ClNO3 and its molecular weight is 233.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound belongs to the piperidine family, characterized by a piperidine ring substituted with a tert-butyl ester and a chloro group. The synthesis of similar oxopiperidine derivatives often involves cyclization reactions, which can be mediated by various acids or bases. For instance, one method reported the acid-mediated cyclization of amine-substituted enones to yield 2,6-trans-4-oxopiperidines with good stereoselectivity .
Table 1: Synthesis Overview of Oxopiperidine Derivatives
| Compound | Methodology | Yield (%) | Notes |
|---|---|---|---|
| This compound | Acid-mediated cyclization | 58 | Stereoselective synthesis achieved |
| 2,6-trans-4-oxopiperidine | Cyclization of enones | Varied | High stereoselectivity observed |
Antioxidative Properties
Recent studies have highlighted the antioxidative properties of piperidine derivatives. Specifically, compounds containing the oxopiperidine moiety have shown significant scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases . The antioxidative mechanism is believed to involve the ability of these compounds to donate electrons or hydrogen atoms to free radicals.
Pharmacological Effects
Research indicates that derivatives of oxopiperidines exhibit a range of pharmacological activities:
- Anticancer Activity : Some studies have demonstrated that oxopiperidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The anti-inflammatory potential has also been noted, with certain compounds showing efficacy in reducing inflammation markers in vitro and in vivo .
- Cytotoxicity : The cytotoxic effects of these compounds have been evaluated against different cancer cell lines, revealing varying degrees of potency depending on structural modifications .
Case Studies
In one notable case study, a series of oxopiperidine derivatives were synthesized and evaluated for their biological activity against specific cancer cell lines. The study found that modifications at the 3-position significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells. For example, the introduction of halogen substituents enhanced activity against breast cancer cells while maintaining low toxicity in non-cancerous cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of this compound is significantly influenced by:
- Substituents on the Piperidine Ring : Variations in substituents can alter lipophilicity and electronic properties, affecting binding affinity to biological targets.
- Chirality : The stereochemistry of the compound plays a critical role in its interaction with receptors and enzymes, impacting its overall efficacy .
Table 2: Structure-Activity Relationship Summary
| Modification | Effect on Activity |
|---|---|
| Halogen substitution | Increased cytotoxicity |
| Alkyl chain length | Enhanced lipophilicity |
| Chirality | Significant impact on binding |
Properties
IUPAC Name |
tert-butyl 3-chloro-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXESQZCEOYWZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















